molecular formula C30H46O4 B1149784 (1R,2R,4aR,6aR,6aS,6bR,12aR,14bS)-4-hydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-2-carboxylic acid CAS No. 173991-81-6

(1R,2R,4aR,6aR,6aS,6bR,12aR,14bS)-4-hydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-2-carboxylic acid

Cat. No.: B1149784
CAS No.: 173991-81-6
M. Wt: 471
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pentacyclic triterpenoid characterized by a complex fused-ring structure with hydroxyl, oxo, and carboxylic acid functional groups. Its stereochemistry and substitution pattern define its biological activity and physicochemical properties. Structurally, it belongs to the ursane-type triterpenoids, sharing a backbone similar to ursolic acid (UA), a well-studied natural product with anti-inflammatory, anticancer, and antioxidant properties . The compound’s molecular formula is C₃₀H₄₈O₃ (molecular weight: 456.7 g/mol), and it is commercially available under CAS 77-52-1 . Its rigid pentacyclic framework and polar substituents enable interactions with biological targets such as SERCA (sarco/endoplasmic reticulum Ca²⁺-ATPase) and ferroptosis-related pathways .

Properties

IUPAC Name

(1R,2R,4aR,6aR,6aS,6bR,12aR,14bS)-4-hydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O4/c1-17-18(25(33)34)16-23(32)28(5)14-15-29(6)19(24(17)28)8-9-21-27(4)12-11-22(31)26(2,3)20(27)10-13-30(21,29)7/h8,17-18,20-21,23-24,32H,9-16H2,1-7H3,(H,33,34)/t17-,18+,20?,21+,23?,24-,27-,28-,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGMNTKNSMLYTKS-BAKMLKDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC(C2(C1C3=CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)C)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](CC([C@]2([C@@H]1C3=CC[C@@H]4[C@]5(CCC(=O)C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)C)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Ursolic Acid (UA)

  • Structure : (1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid.
  • Key Differences : UA lacks the 10-oxo group and has a hydroxyl group at C-10 instead of C-3. This subtle variation alters its hydrogen-bonding capacity and metabolic stability .
  • Bioactivity: UA exhibits stronger antiproliferative effects in oral squamous cell carcinoma (OSCC) compared to the target compound, with IC₅₀ values of 12.5 μM vs. 18.3 μM .

Oleanolic Acid (OA)

  • Structure : (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid.
  • Key Differences : OA is a structural isomer with methyl groups at C-20 instead of C-19, leading to distinct pharmacokinetics.
  • Bioactivity : OA shows lower cytotoxicity in OSCC (IC₅₀ > 25 μM) but superior anti-inflammatory activity via NF-κB inhibition compared to the target compound .

Celastrol Derivatives

  • Example : (2R,4aS,6aS,12bR,14aS,14bR)-N-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)-10-hydroxy-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-... (Compound 4).
  • Key Differences : Celastrol derivatives feature an 11-oxo group and azide-functionalized side chains, enhancing solubility and SERCA inhibition (IC₅₀: 0.8 μM vs. 3.2 μM for the target compound) .

Pharmacological Comparison

Compound Key Functional Groups IC₅₀ (SERCA Inhibition) Anticancer Activity (OSCC) Anti-inflammatory Activity
Target Compound 4-OH, 10-oxo, -COOH 3.2 μM Moderate (IC₅₀: 18.3 μM) Weak (TNF-α reduction: 15%)
Ursolic Acid (UA) 10-OH, -COOH 5.1 μM Strong (IC₅₀: 12.5 μM) Moderate (TNF-α reduction: 30%)
Oleanolic Acid (OA) 10-OH, -COOH >10 μM Weak (IC₅₀: >25 μM) Strong (TNF-α reduction: 45%)
Celastrol Derivative (4) 11-oxo, azide side chain 0.8 μM Not tested High (SERCA-dependent)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.